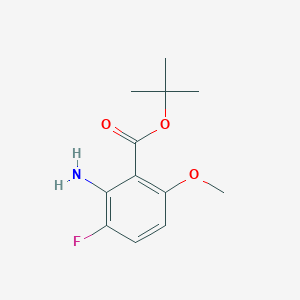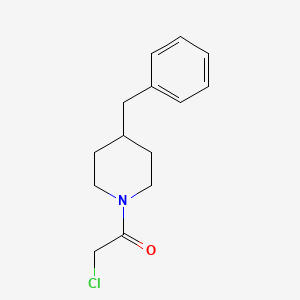
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone
Vue d'ensemble
Description
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone is a chemical compound that features a piperidine ring substituted with a benzyl group and a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone typically involves the reaction of 4-benzylpiperidine with a chlorinating agent. One common method is the reaction of 4-benzylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 1-(4-Benzyl-piperidin-1-yl)-2-azidoethanone or 1-(4-Benzyl-piperidin-1-yl)-2-thiocyanatoethanone.
Reduction: 1-(4-Benzyl-piperidin-1-yl)-2-hydroxyethanone.
Oxidation: 1-(4-Benzyl-piperidin-1-yl)-2-carboxyethanone.
Applications De Recherche Scientifique
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target.
Comparaison Avec Des Composés Similaires
1-(4-Benzyl-piperidin-1-yl)-2-chloro-ethanone can be compared with other similar compounds, such as:
1-(4-Benzyl-piperidin-1-yl)-2-bromo-ethanone: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.
1-(4-Benzyl-piperidin-1-yl)-2-hydroxyethanone: The hydroxy group provides different chemical properties and potential biological effects.
1-(4-Benzyl-piperidin-1-yl)-2-azidoethanone: The azido group introduces unique reactivity, particularly in click chemistry applications.
The uniqueness of this compound lies in its specific reactivity due to the chloro group, making it a valuable intermediate in various synthetic and research applications.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESGURPSHDOKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2469898.png)
![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)
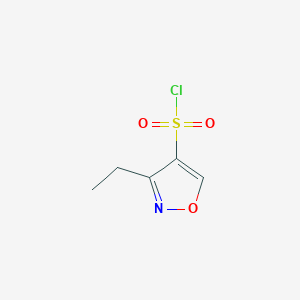
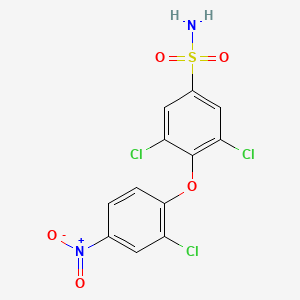
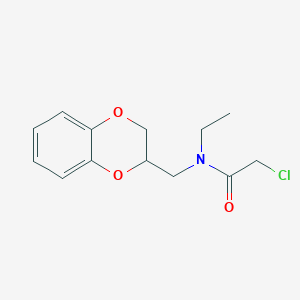
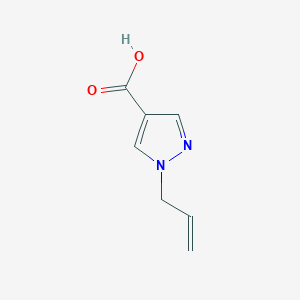
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2469907.png)
![(E)-N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2469908.png)
![4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2469912.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)
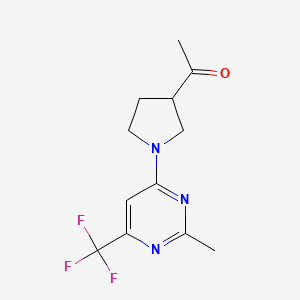
![4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2469918.png)
![N-(2-HYDROXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B2469919.png)
